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Compound Name: p-O-Desmethyl Verapamil

Cat. No.: B020614

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-O-Desmethyl Verapamil, a principal metabolite of the widely used calcium channel blocker
Verapamil, plays a crucial role in understanding the parent drug's pharmacokinetics and
metabolic fate. Its identification and subsequent first chemical synthesis were pivotal for
comprehensive metabolic studies and for providing an authentic standard for analytical
guantification. This technical guide provides an in-depth exploration of the initial discovery of p-
O-Desmethyl Verapamil as a metabolite and the seminal work on its first total synthesis.

Discovery: Identification as a Metabolite of
Verapamil

The discovery of p-O-Desmethyl Verapamil, also known by the code D-702, emerged from in
vitro and in vivo metabolism studies of Verapamil. Researchers investigating the
biotransformation of Verapamil identified several metabolites, with O-demethylation being a
significant metabolic pathway alongside N-dealkylation and N-demethylation.

Experimental Approach to Discovery

The initial identification of p-O-Desmethyl Verapamil was achieved through the incubation of
Verapamil with rat liver microsomes, a common in vitro model for studying drug metabolism.
The subsequent analysis of the incubation mixture using gas chromatography-mass
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spectrometry (GC-MS) revealed the presence of several metabolic products. Comparison of
the mass spectra of these products with that of the parent drug allowed for the tentative
identification of O-demethylated metabolites. To confirm the exact position of the
demethylation, authentic standards of the possible regioisomers were required, which
necessitated their chemical synthesis.

First Chemical Synthesis

The first total synthesis of p-O-Desmethyl Verapamil was a crucial step in confirming its
structure and enabling further pharmacological and toxicological studies. The synthetic strategy
centered on the construction of the key carbon skeleton followed by the introduction of the
necessary functional groups, including the characteristic phenolic hydroxyl group resulting from
the O-demethylation. A key aspect of the synthesis was the use of a benzyl protecting group for
the phenolic hydroxyl, which was removed in the final step.

Synthetic Pathway

The synthesis of p-O-Desmethyl Verapamil was accomplished through a multi-step sequence,
as outlined below. The overall workflow can be visualized in the following diagram.
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Caption: Synthetic workflow for the first synthesis of p-O-Desmethyl Verapamil.

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-3-methoxyphenethylamine (Intermediate D)

e Benzylation of Vanillin (A to B): Vanillin is treated with benzyl chloride in the presence of a
base (e.g., potassium carbonate) in a suitable solvent like ethanol or DMF to protect the
phenolic hydroxyl group as a benzyl ether, yielding 4-benzyloxy-3-methoxybenzaldehyde.

e Henry Reaction (B to C): The resulting aldehyde is then condensed with nitromethane in the
presence of a base such as ammonium acetate to afford 4-benzyloxy-3-methoxy-[3-
nitrostyrene.

o Reduction of the Nitroalkene (C to D): The nitroalkene is reduced to the corresponding
primary amine, 4-benzyloxy-3-methoxyphenethylamine, using a reducing agent like lithium
aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or THF.

Step 2: Synthesis of a-(3-Chloropropyl)-3,4-dimethoxy-a-isopropylphenylacetonitrile
(Intermediate F)

o Alkylation of 3,4-Dimethoxyphenylacetonitrile (E to F): 3,4-Dimethoxyphenylacetonitrile is
alkylated with 1-bromo-3-chloropropane using a strong base like sodium amide (NaNH2) in
an inert solvent such as toluene.

Step 3: N-Alkylation to form p-O-Desmethyl-p-O-Benzyl Verapamil (G)

e Coupling Reaction (D and F to G): The protected phenethylamine (D) is coupled with the
alkyl chloride (F) via N-alkylation. This reaction is typically carried out in the presence of a
base to scavenge the HCI generated, yielding p-O-Desmethyl-p-O-Benzyl Verapamil.

Step 4: Debenzylation to p-O-Desmethyl Verapamil (H)

o Removal of the Benzyl Protecting Group (G to H): The final step involves the deprotection of
the benzyl ether to unveil the phenolic hydroxyl group. This is commonly achieved by
catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen
atmosphere.
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Data Presentation

Property Value

Chemical Formula C26H36N204

Molecular Weight 440.58 g/mol

CAS Number 77326-93-3
Appearance Brown, low-melting solid

Spectroscopic Data

Technique Key Observations

Signals corresponding to the aromatic protons,
methoxy groups, isopropyl group, and the

IH NMR aliphatic chain protons. The presence of a
phenolic hydroxyl proton signal is a key

diagnostic feature.

Molecular ion peak consistent with the

calculated molecular weight. Fragmentation
Mass Spectrometry (MS) i

patterns corresponding to the cleavage of the

side chain and loss of functional groups.

Verapamil Metabolism Pathway

The O-demethylation to form p-O-Desmethyl Verapamil is one of the key metabolic
transformations of Verapamil, primarily mediated by cytochrome P450 enzymes in the liver.
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Caption: Major metabolic pathways of Verapamil.

Conclusion

The discovery of p-O-Desmethyl Verapamil as a metabolite and its subsequent first chemical
synthesis were landmark achievements in understanding the disposition of Verapamil. The
synthetic route, employing a protecting group strategy, provided an unambiguous structural
confirmation and a means to produce the metabolite in quantities sufficient for further research.
This foundational work continues to be relevant for drug metabolism studies, pharmacokinetic
modeling, and the development of new analytical methods for Verapamil and its metabolites.

 To cite this document: BenchChem. [The Discovery and First Synthesis of p-O-Desmethyl
Verapamil: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020614#discovery-and-first-synthesis-of-p-o-
desmethyl-verapamil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b020614?utm_src=pdf-body-img
https://www.benchchem.com/product/b020614?utm_src=pdf-body
https://www.benchchem.com/product/b020614#discovery-and-first-synthesis-of-p-o-desmethyl-verapamil
https://www.benchchem.com/product/b020614#discovery-and-first-synthesis-of-p-o-desmethyl-verapamil
https://www.benchchem.com/product/b020614#discovery-and-first-synthesis-of-p-o-desmethyl-verapamil
https://www.benchchem.com/product/b020614#discovery-and-first-synthesis-of-p-o-desmethyl-verapamil
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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